

# X-ray Crystallography of Piperidin-4-one Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	4-Aminocyclohexanone	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures of various piperidin-4-one derivatives, structural analogs to **4-aminocyclohexanone**. The data presented is compiled from peer-reviewed research and offers insights into the conformational analysis and supramolecular chemistry of these compounds, which are of significant interest in medicinal chemistry.

Piperidin-4-one derivatives are key heterocyclic scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1] Understanding their three-dimensional structure through X-ray crystallography is paramount for structure-based drug design and for elucidating structure-activity relationships. This guide summarizes the crystallographic data for a selection of substituted piperidin-4-one derivatives, providing a comparative analysis of their solid-state conformations and crystal packing.

### **Comparative Crystallographic Data**

The following table summarizes the key crystallographic parameters for a series of piperidin-4-one derivatives, offering a direct comparison of their unit cell dimensions, space groups, and crystal systems. This data is essential for understanding the solid-state properties and for further computational studies.



Com pou nd Nam e	Che mic al For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Z	Ref.
3- Chlo ro-3- meth yl-r- 2,c- 6- diph enyl piper idin- 4- one	C18H 18Cl NO	Tricli nic	P-1	-	-	-	-	-	-	2	[1]
3- Chlo ro-3- meth yl-r- 2,c- 6-di- p- tolylp iperi din- 4- one	C20H 22CI NO	-	-	-	-	-	-	-	-	-	[1]
3- Chlo ro-3- meth	C18H 16Cl3 NO	-	-	-	-	-	-	-	-	-	[1]

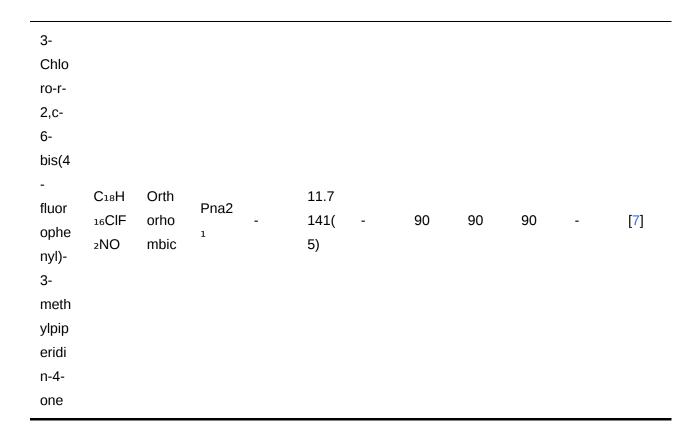


yl-r- 2,c- 6- bis(4 - chlor ophe nyl)p iperi din- 4- one											
1- Acryl oyl- 3- meth yl- 2,6- bis(3 ,4,5- trime thox yphe nyl)p iperi dine- 4- one	C27H 33NO 8	Orth orho mbic	Pbca	13.7 75(4)	16.3 89(2)	23.0 85(6)	90	90	90	8	[2][3]
1- Acryl oyl- 2,6- bis(4 - chlor ophe	C22H 21Cl2 NO2	Mon oclini c		10.2 410( 8)	19.5 070( 11)	10.9 760( 9)	90	112. 567( 2)	90	4	[4]



nyl)- 3,5- dime thylpi perid in-4- one											
1- Acryl oyl- 3,5- bis(2 ,4- dichl orob enzyl iden e)pip eridi n-4- one hemi hydr ate	2(C2 2H15 CI4N O2)· H2O	Mon oclini c	-	27.0 296( 12)	11.3 031( 5)	18.9 580( 14)	90	133. 807( 2)	90	4	[5]
t-3- Ethyl -r- 2,c- 6- bis(2 - furyl) piper idin- 4- one	C15H 17NO 3	Mon oclini c	-	5.16 20(2)	20.2 855( 9)	12.9 825( 5)	90	91.1 28(3)	90	4	[6]





## **Conformational Analysis**

The conformation of the piperidine ring is a critical determinant of the biological activity of these derivatives. In the solid state, the piperidine ring in these compounds predominantly adopts a chair or a distorted boat conformation.

For the series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, the piperidine ring consistently adopts a chair conformation.[1] In the case of 1-acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one, the piperidine ring is found in a twist boat conformation.[2] [3] The 1-acryloyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one also exhibits a boat conformation for the piperidinone ring.[4] In contrast, the piperidine ring of t-3-Ethyl-r-2,c-6-bis(2-furyl)piperidin-4-one adopts a chair conformation with the ethyl and furyl groups in equatorial orientations.[6] The piperidin-4-one ring in 1-acryloyl-3,5-bis(2,4-dichlorobenzylidene)piperidin-4-one hemihydrate is present in an envelope conformation.[5]

## **Experimental Protocols**

The synthesis and crystallization of these piperidin-4-one derivatives typically involve multi-step procedures followed by slow evaporation or recrystallization from suitable solvents to obtain



single crystals for X-ray diffraction analysis.

# General Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

A series of 3-chloro-3-methyl-2,6-diarylpiperidine-4-ones were synthesized via a one-pot Mannich-type reaction. A mixture of ammonium acetate (0.1 mol), a substituted benzaldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) is heated in ethanol.[8] The resulting crude product is then subjected to purification and recrystallization to yield single crystals.

### Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in a suitable solvent. For instance, crystals of 1-acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one were obtained by slow evaporation from ethanol.[3] The 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives were recrystallized from absolute alcohol.[8]

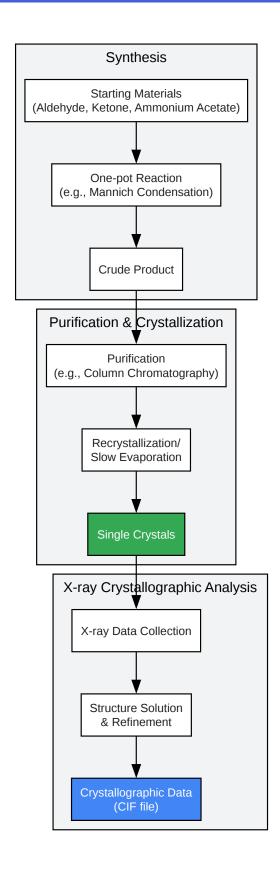
### X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data is then processed, and the structure is solved and refined using specialized software packages. For example, the structure of 1-acryloyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one was determined using a Bruker SMART APEXII CCD area-detector diffractometer.[4]

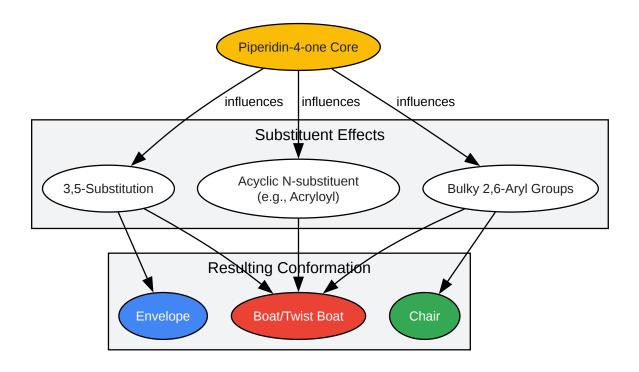
# Visualizations Experimental Workflow for Synthesis and Crystallization

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of piperidin-4-one derivatives.









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